1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine
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Overview
Description
1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
The primary target of the compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
(4-(2-Fluorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . This interaction results in changes in the uptake of nucleosides, affecting the function of ENTs .
Biochemical Pathways
The compound (4-(2-Fluorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone affects the biochemical pathways involving nucleotide synthesis and regulation of adenosine function . By inhibiting ENTs, it disrupts the normal function of these pathways, leading to downstream effects that can impact various biological processes .
Pharmacokinetics
The compound’s interaction with ents suggests it may have significant bioavailability .
Result of Action
The molecular and cellular effects of (4-(2-Fluorophenyl)piperazin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone’s action primarily involve the inhibition of ENTs . This can lead to changes in nucleotide synthesis and regulation of adenosine function, potentially impacting a range of cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the piperazine core: This can be achieved by reacting a suitable diamine with a dihalide under basic conditions.
Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction where a fluorinated benzene derivative is reacted with the piperazine core.
Attachment of the methoxypiperidinylbenzoyl group: This could be done through an acylation reaction, where the piperazine derivative is reacted with a benzoyl chloride derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine can undergo various chemical reactions, including:
Reduction: This could involve the addition of hydrogen atoms, potentially reducing carbonyl groups to alcohols or amines.
Substitution: This might involve the replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-fluorophenyl)piperazine: A simpler derivative with potential pharmacological activity.
4-(4-methoxypiperidin-1-yl)benzoyl chloride: A precursor in the synthesis of the target compound.
N-(2-fluorophenyl)-4-piperidone: Another related compound with potential biological activity.
Uniqueness
1-(2-fluorophenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine is unique due to its specific combination of functional groups, which might confer distinct pharmacological properties compared to similar compounds. Its unique structure could lead to specific interactions with biological targets, making it a valuable compound for scientific research.
Properties
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-[4-(4-methoxypiperidin-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FN3O2/c1-29-20-10-12-25(13-11-20)19-8-6-18(7-9-19)23(28)27-16-14-26(15-17-27)22-5-3-2-4-21(22)24/h2-9,20H,10-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBDTLQEZVIUNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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